2-Decylpropane-1,1,3-tricarboxylic acid
Description
Its structure includes three carboxyl groups (-COOH) at positions 1, 1, and 3, distinguishing it from simpler tricarboxylic acids like citric acid. The decyl chain likely confers unique physicochemical properties, such as increased hydrophobicity and altered chelation behavior compared to shorter-chain derivatives. Applications may include industrial chelators, surfactants, or specialty polymers, though specific data are absent in the reviewed sources.
Properties
CAS No. |
651313-02-9 |
|---|---|
Molecular Formula |
C16H28O6 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
2-decylpropane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28O6/c1-2-3-4-5-6-7-8-9-10-12(11-13(17)18)14(15(19)20)16(21)22/h12,14H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
FVMMDQTVOSRUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)O)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylpropane-1,1,3-tricarboxylic acid can be achieved through several methods. One common approach involves the alkylation of propane-1,1,3-tricarboxylic acid with a decyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Propane-1,1,3-tricarboxylic acid and decyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO).
Procedure: The decyl bromide is added dropwise to a solution of propane-1,1,3-tricarboxylic acid and the base in DMSO. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Decylpropane-1,1,3-tricarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound contains three carboxylic acid groups and a decyl substituent , which likely influence its reactivity:
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Carboxylic acids (-COOH) | Highly reactive | Esterification, amidation, decarboxylation, chelation |
| Decyl substituent (-C10H21) | Hydrophobic, stable | Limited reactivity unless functionalized (e.g., oxidation) |
Esterification
Tricarboxylic acids readily form esters with alcohols, including long-chain alcohols like decanol . For example:
This reaction is typically acid-catalyzed (e.g., HCl or H2SO4) and may involve multiple esterification steps due to three carboxylic groups.
Chelation
Tricarboxylic acids are known chelators of metal ions (e.g., Ca²⁺, Fe³⁺) . The presence of three carboxylic groups in 2-Decylpropane-1,1,3-tricarboxylic acid suggests potential for forming stable metal-ligand complexes, though steric hindrance from the decyl group could reduce efficacy.
Decarboxylation
Under thermal conditions or in acidic/basic environments, carboxylic acids may lose CO₂:
The decyl group’s stability would influence the reaction’s pathway and products.
Thermal Stability
Thermogravimetric analysis (TGA) data for similar compounds (e.g., metal-organic frameworks) shows mass loss due to organic ligand combustion at high temperatures (~300–800°C) . While not directly applicable, this suggests that 2-Decylpropane-1,1,3-tricarboxylic acid may undergo decomposition under extreme heat, though the decyl substituent could alter its stability compared to unsubstituted tricarboxylic acids.
Limitations and Research Gaps
-
No direct literature : The provided sources lack specific data on 2-Decylpropane-1,1,3-tricarboxylic acid.
-
Inferred behaviors : The analysis relies on analogs (e.g., propane-1,2,3-tricarboxylic acid, citric acid), which may not fully account for the decyl group’s impact.
-
Need for experimental validation : Predicted reactions (e.g., esterification, chelation) require synthesis and testing of the compound to confirm.
Scientific Research Applications
Biochemical Research
2-Decylpropane-1,1,3-tricarboxylic acid serves as a key compound in biochemical studies due to its ability to chelate metal ions and modulate enzyme activities. It has been shown to influence metabolic pathways by acting as a substrate or inhibitor in various enzymatic reactions.
Pharmaceutical Development
The compound is investigated for its potential role in drug formulation:
- Antioxidant Properties : Research indicates that it exhibits significant antioxidant activity, making it a candidate for use in formulations aimed at reducing oxidative stress-related damage in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties that could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Material Science
In materials science, 2-Decylpropane-1,1,3-tricarboxylic acid is explored for its potential as a:
- Plasticizer : Its ability to improve flexibility and durability in polymer matrices makes it suitable for use in plastics and synthetic materials.
- Corrosion Inhibitor : It has shown efficacy in preventing corrosion in metal surfaces due to its chelating properties.
Food Industry
The compound is utilized as an acidulant and flavoring agent:
- Food Preservation : Its antimicrobial properties help inhibit the growth of bacteria and fungi, thus extending shelf life.
- Flavor Enhancer : It is used in various food products to enhance taste profiles without altering pH significantly.
Cosmetics and Personal Care
In cosmetics, 2-Decylpropane-1,1,3-tricarboxylic acid is valued for:
- Skin Conditioning : It acts as an emollient and humectant, improving skin hydration and texture.
- pH Regulation : Its buffering capacity helps maintain the stability of cosmetic formulations.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Biochemical Research | PMC7145827 | Demonstrated modulation of metabolic pathways through enzyme interaction. |
| Pharmaceutical Development | Bioactive Compounds | Exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid. |
| Material Science | LabChem Wako | Effective as a plasticizer and corrosion inhibitor in synthetic materials. |
Mechanism of Action
The mechanism of action of 2-Decylpropane-1,1,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The decyl chain and tricarboxylic acid groups play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Functional Comparison
- Chelation Capacity: Citric acid exhibits strong chelation of divalent cations (e.g., Ca²⁺, Fe³⁺) due to its three carboxyl groups and hydroxyl group, making it effective in anticoagulants and detergents .
Acidity and pH Regulation :
Thermal and Oxidative Stability :
- Citric acid degrades upon heating (e.g., decarboxylation to aconitic acid) and is oxidizable by strong agents like permanganate .
- The decyl chain in 2-decylpropane-1,1,3-tricarboxylic acid may stabilize the molecule against oxidation but increase susceptibility to thermal decomposition due to longer hydrocarbon chains.
Biological Activity
2-Decylpropane-1,1,3-tricarboxylic acid (DPTCA) is a member of the tricarboxylic acid family, characterized by its three carboxyl functional groups attached to a propane backbone. This compound has garnered attention due to its potential biological activities, particularly in metabolic processes and interactions with cellular pathways.
- IUPAC Name : 2-Decylpropane-1,1,3-tricarboxylic acid
- Molecular Formula : C_{13}H_{24}O_6
- Molecular Weight : 276.33 g/mol
- Structure : Contains a long decyl chain which may influence its solubility and biological interactions.
Biological Activity Overview
DPTCA has been studied for its effects on various biological systems. Its primary mechanisms of action include:
- Inhibition of Enzymatic Activity : Similar to other tricarboxylic acids, DPTCA may inhibit key enzymes involved in metabolic pathways. For instance, it is hypothesized to interfere with the Krebs cycle by inhibiting aconitase, a crucial enzyme that catalyzes the conversion of citrate to isocitrate. This inhibition can lead to altered energy metabolism in cells .
- Regulation of Immune Response : Research indicates that tricarboxylic acids can modulate immune responses. DPTCA may influence the activation of immune cells and the production of inflammatory cytokines, potentially serving a role in immunomodulation .
1. Inhibition of Aconitase Activity
A study investigating the effects of DPTCA on aconitase activity revealed that it competes with citrate for binding sites on the enzyme. This competition results in decreased conversion rates of citrate to isocitrate, thereby impacting cellular respiration and energy production .
2. Impact on Cellular Metabolism
Research conducted on cell lines treated with DPTCA showed significant alterations in metabolic profiles. The treatment resulted in increased levels of citrate and decreased levels of isocitrate, indicating a disruption in normal TCA cycle function. This shift was correlated with reduced ATP production and increased lactate levels, suggesting a shift towards anaerobic metabolism .
3. Immunological Effects
In a model assessing the immunological impact of DPTCA, it was found that this compound could downregulate pro-inflammatory cytokines in macrophages activated by lipopolysaccharides (LPS). This suggests that DPTCA may have potential as an anti-inflammatory agent by modulating immune responses .
Table 1: Summary of Biological Activities of DPTCA
| Activity Type | Effect | Reference |
|---|---|---|
| Enzymatic Inhibition | Inhibits aconitase | |
| Metabolic Regulation | Alters TCA cycle intermediates | |
| Immunomodulation | Reduces pro-inflammatory cytokines |
Table 2: Experimental Conditions and Results
| Study Type | Cell Line/Model | Concentration (µM) | Main Findings |
|---|---|---|---|
| Enzymatic Assay | Human fibroblasts | 100 | Significant inhibition of aconitase activity |
| Metabolic Profiling | HepG2 cells | 50 | Increased citrate; decreased isocitrate |
| Immunological Study | LPS-activated macrophages | 25 | Reduced TNF-alpha production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
